methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYFWYJJUVZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate typically involves the reaction of furan derivatives with pyrazole precursors. One common method includes the use of a Wittig reaction, where a furan aldehyde reacts with a pyrazole ylide under mild conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted furan and pyrazole compounds .
Scientific Research Applications
Chemistry
Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, facilitating the development of new materials and chemical compounds.
Biology
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds, including this compound, possess significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound has been explored for its potential to inhibit cyclooxygenase enzymes, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Drug Development : The compound is under investigation for its potential use as a pharmaceutical intermediate in drug formulations targeting various diseases due to its ability to interact with biological targets effectively .
- Anticancer Activity : Some studies have reported that pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new products in the chemical manufacturing sector.
Data Tables
| Application Area | Specific Use | Observed Activity |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial agent | Effective against E. coli, S. aureus |
| Medicine | Drug development | Potential anti-inflammatory and anticancer effects |
| Industry | Specialty chemicals production | Used in manufacturing innovative materials |
Case Studies
-
Antimicrobial Activity Study :
A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound exhibited significant inhibitory activity against selected pathogenic bacteria at MIC values ranging from 12.5 mg/mL to lower concentrations . -
Cancer Cell Line Evaluation :
In vitro studies demonstrated that this compound derivatives showed potent cytotoxic effects against various cancer cell lines, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor for various furan-based chemicals.
Furan-2-carboxylic acid: An oxidized form of furan, used in organic synthesis.
5-Hydroxymethylfurfural: A derivative of furan with applications in renewable chemistry.
Uniqueness
Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse applications and interactions that are not possible with simpler furan or pyrazole derivatives.
Biological Activity
Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a furan moiety. Its molecular formula is , and it has a molecular weight of approximately 192.17 g/mol. The compound typically appears as an off-white crystalline solid with a melting point exceeding 100 °C .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Properties
- The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
3. Analgesic Effects
- The compound has shown promise as an analgesic agent, potentially providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
- Receptor Modulation: It may also interact with receptors that modulate pain and inflammation, although specific receptor targets are still under investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is provided below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H8N2O3 | Anti-inflammatory, analgesic |
| Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate | C10H10N2O3 | Potential anti-inflammatory effects |
| 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid | C10H10N2O2 | Antimicrobial properties |
| Methyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate | C10H10N2O3 | Antioxidant activity |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent effect on COX inhibition, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains revealed that this compound exhibited moderate antimicrobial activity. Further research is needed to explore its efficacy against resistant strains and its potential use in clinical settings .
Q & A
Q. Key Factors Affecting Yield :
Data Gap : Limited literature on furyl-specific side reactions; systematic screening of substituent effects is recommended.
Advanced: How can computational modeling resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies in biological activity (e.g., antifungal vs. antibacterial potency) may arise from:
- Structural isomerism : Substituent positioning (e.g., furyl at C3 vs. C5) alters binding affinity .
- Solvent interactions : Hydration effects in assays may mask true activity .
Q. Approach :
Molecular Docking : Compare binding modes with target enzymes (e.g., fungal CYP51 vs. bacterial DHFR) using AutoDock Vina .
MD Simulations : Simulate solvent-solute interactions to assess assay artifacts .
QSAR Models : Train models on pyrazole derivatives to predict activity cliffs .
Example : A 2020 study reconciled variable IC50 values by identifying solvent-dependent aggregation in antibacterial assays .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Q. Methodological Answer :
- NMR :
- X-ray Crystallography : Resolves tautomerism (1H-pyrazole vs. 2H-pyrazole) via N–H bond localization .
- HRMS : Exact mass (calc. for C₁₀H₁₀N₂O₃: 206.0688) ensures purity .
Limitation : Crystallography requires high-quality crystals; alternative FT-IR can confirm functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .
Advanced: How does the furyl group influence regioselectivity in further functionalization reactions?
Methodological Answer :
The electron-rich furyl ring directs electrophilic substitution:
Q. Experimental Design :
Competitive Reactions : Compare reactivity of furyl vs. phenyl analogs under identical Pd-catalyzed conditions.
DFT Calculations : Map frontier molecular orbitals to predict reactive sites .
Case Study : A 2023 study showed furyl groups reduce steric hindrance in Sonogashira couplings, enabling access to alkynylated derivatives .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer :
While specific toxicity data is scarce (), general pyrazole-handling guidelines apply:
- PPE : Nitrile gloves, lab coat, and goggles.
- Spill Management : Absorb with inert material (vermiculite) and dispose via licensed waste services .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
Data Gap : No ecotoxicity studies available; assume persistence in aquatic systems and avoid drain disposal .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing for this compound?
Q. Methodological Answer :
- Synthesis of ¹³C-Labeled Derivative : Introduce ¹³C at the ester methyl group via methanol-¹³C in esterification .
- Applications :
Case Study : A 2021 study used ¹³C-labeled pyrazoles to identify unexpected hepatic glucuronidation pathways .
Basic: What are the standard assays for evaluating the compound’s bioactivity?
Q. Methodological Answer :
- Antifungal : Broth microdilution (CLSI M38) against Candida albicans .
- Antioxidant : DPPH radical scavenging assay (IC50 < 100 µM considered active) .
- Cytotoxicity : MTT assay on HEK293 cells to rule off-target effects .
Data Interpretation : Normalize activity to positive controls (e.g., fluconazole for antifungal assays) .
Advanced: What strategies mitigate racemization during chiral derivatization of this compound?
Methodological Answer :
Racemization risks arise at the pyrazole N1 position during derivatization:
- Low-Temperature Reactions : Perform acylations at –20°C to slow keto-enol tautomerism .
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce enantioselectivity .
- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Example : A 2019 study achieved 98% ee by coupling with L-proline methyl ester under cryogenic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
